Sulfo DBCO-PEG4-Maleimide (TEA)
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Overview
Description
Sulfo DBCO-PEG4-Maleimide (TEA) is a water-soluble click chemistry reagent that contains a maleimide group and a dibenzylcyclooctyne (DBCO) moiety. The hydrophilic polyethylene glycol (PEG) spacer arm improves solubility in aqueous buffers. The maleimide group specifically and efficiently reacts with thiols to form stable thioether bonds, while the DBCO moiety is commonly used for copper-free click chemistry reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo DBCO-PEG4-Maleimide (TEA) is synthesized by reacting a maleimide compound with a PEG linker and a DBCO moiety. The reaction typically involves dissolving the maleimide compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a concentration of 5-20 mM. The PEG linker and DBCO moiety are then added to the solution, and the reaction mixture is incubated at room temperature for 1-2 hours .
Industrial Production Methods
In industrial settings, the production of Sulfo DBCO-PEG4-Maleimide (TEA) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is purified using techniques such as desalting or dialysis to remove any unreacted reagents .
Chemical Reactions Analysis
Types of Reactions
Sulfo DBCO-PEG4-Maleimide (TEA) undergoes several types of chemical reactions, including:
Thiol-Maleimide Reaction: The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO moiety undergoes SPAAC with molecules containing azide groups, forming stable triazole linkages.
Common Reagents and Conditions
Thiol-Maleimide Reaction: Common reagents include reducing agents such as immobilized tris(2-carboxyethyl)phosphine (TCEP) disulfide reducing gel.
Major Products Formed
Scientific Research Applications
Sulfo DBCO-PEG4-Maleimide (TEA) has a wide range of scientific research applications, including:
Mechanism of Action
Sulfo DBCO-PEG4-Maleimide (TEA) exerts its effects through two primary mechanisms:
Comparison with Similar Compounds
Sulfo DBCO-PEG4-Maleimide (TEA) can be compared with other similar compounds, such as:
Sulfo DBCO-PEG4-Maleimide: Similar in structure and function, but without the TEA component.
Maleimide-PEG4-DBCO: Another PEG-based linker with similar reactivity towards thiols and azides.
Uniqueness
Sulfo DBCO-PEG4-Maleimide (TEA) is unique due to its combination of a maleimide group, a PEG spacer, and a DBCO moiety, which provides enhanced solubility, stability, and reactivity in aqueous buffers. This makes it highly versatile for various scientific and industrial applications .
Properties
Molecular Formula |
C45H62N6O13S |
---|---|
Molecular Weight |
927.1 g/mol |
IUPAC Name |
1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C39H47N5O13S.C6H15N/c45-34(14-18-43-36(47)11-12-37(43)48)40-17-20-55-22-24-57-26-25-56-23-21-54-19-15-35(46)42-27-33(58(51,52)53)39(50)41-16-13-38(49)44-28-31-7-2-1-5-29(31)9-10-30-6-3-4-8-32(30)44;1-4-7(5-2)6-3/h1-8,11-12,33H,13-28H2,(H,40,45)(H,41,50)(H,42,46)(H,51,52,53);4-6H2,1-3H3 |
InChI Key |
MTAIVIDQGSMDTM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O |
Origin of Product |
United States |
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